molecular formula C15H15NO4 B13661118 2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide

2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide

Cat. No.: B13661118
M. Wt: 273.28 g/mol
InChI Key: PTDZVTUHVICJJW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide typically involves the condensation of 2,4-dihydroxybenzoic acid with 4-hydroxyphenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

2,4-dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide

InChI

InChI=1S/C15H15NO4/c17-11-3-1-10(2-4-11)7-8-16-15(20)13-6-5-12(18)9-14(13)19/h1-6,9,17-19H,7-8H2,(H,16,20)

InChI Key

PTDZVTUHVICJJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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